molecular formula C17H16N6O3 B2909133 (Z)-3-(1H-benzo[d][1,2,3]triazol-1-yl)-N'-(1-(4-nitrophenyl)ethylidene)propanehydrazide CAS No. 478313-22-3

(Z)-3-(1H-benzo[d][1,2,3]triazol-1-yl)-N'-(1-(4-nitrophenyl)ethylidene)propanehydrazide

Cat. No.: B2909133
CAS No.: 478313-22-3
M. Wt: 352.354
InChI Key: KOZOYKMOVNMJRP-PDGQHHTCSA-N
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Description

(Z)-3-(1H-Benzo[d][1,2,3]triazol-1-yl)-N'-(1-(4-nitrophenyl)ethylidene)propanehydrazide is a hydrazide derivative featuring a benzotriazole moiety and a 4-nitrophenyl-substituted ethylidene group. Benzotriazole derivatives are widely studied for their antimicrobial, antifungal, and antioxidant properties, attributed to their ability to act as hydrogen bond donors/acceptors and their structural versatility for chemical modifications . The Z-configuration of the hydrazone linkage in this compound is critical, as stereochemistry often influences biological activity and stability .

Properties

IUPAC Name

3-(benzotriazol-1-yl)-N-[(Z)-1-(4-nitrophenyl)ethylideneamino]propanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H16N6O3/c1-12(13-6-8-14(9-7-13)23(25)26)18-20-17(24)10-11-22-16-5-3-2-4-15(16)19-21-22/h2-9H,10-11H2,1H3,(H,20,24)/b18-12-
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KOZOYKMOVNMJRP-PDGQHHTCSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=NNC(=O)CCN1C2=CC=CC=C2N=N1)C3=CC=C(C=C3)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C/C(=N/NC(=O)CCN1C2=CC=CC=C2N=N1)/C3=CC=C(C=C3)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H16N6O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

352.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

478313-22-3
Record name 3-(1H-1,2,3-BENZOTRIAZOL-1-YL)-N'-(1-(4-NITROPHENYL)ETHYLIDENE)PROPANOHYDRAZIDE
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Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (Z)-3-(1H-benzo[d][1,2,3]triazol-1-yl)-N'-(1-(4-nitrophenyl)ethylidene)propanehydrazide typically involves the following steps:

    Formation of Benzotriazole Derivative: The benzotriazole moiety can be introduced through a nucleophilic substitution reaction.

    Condensation Reaction: The nitrophenyl group is introduced via a condensation reaction with an appropriate aldehyde or ketone.

    Amidation: The final step involves the formation of the amide bond, typically through the reaction of an amine with a carboxylic acid derivative.

Industrial Production Methods

Industrial production methods may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and the use of catalysts to increase yield and efficiency.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The nitrophenyl group can undergo oxidation reactions, potentially forming nitro derivatives.

    Reduction: The nitro group can be reduced to an amine under suitable conditions.

    Substitution: The benzotriazole moiety can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as hydrogen gas (H2) with a palladium catalyst (Pd/C) or lithium aluminum hydride (LiAlH4) are often used.

    Substitution: Nucleophiles such as amines or thiols can be used in substitution reactions.

Major Products

    Oxidation: Nitro derivatives.

    Reduction: Amino derivatives.

    Substitution: Various substituted benzotriazole derivatives.

Scientific Research Applications

Chemistry

    Catalysis: Compounds with benzotriazole moieties are often used as ligands in catalytic reactions.

    Materials Science: These compounds can be used in the development of polymers and other advanced materials.

Biology and Medicine

    Drug Development: The nitrophenyl group is a common pharmacophore in drug design, potentially leading to compounds with antimicrobial or anticancer properties.

    Biochemical Research: Used as probes or inhibitors in biochemical assays.

Industry

    Corrosion Inhibitors: Benzotriazole derivatives are known for their corrosion-inhibiting properties.

    Dyes and Pigments: The nitrophenyl group can be used in the synthesis of dyes and pigments.

Mechanism of Action

The mechanism of action of (Z)-3-(1H-benzo[d][1,2,3]triazol-1-yl)-N'-(1-(4-nitrophenyl)ethylidene)propanehydrazide depends on its specific application. In drug development, it may interact with specific molecular targets such as enzymes or receptors, inhibiting or modulating their activity. The benzotriazole moiety can chelate metal ions, which is useful in catalysis and corrosion inhibition.

Comparison with Similar Compounds

Structural Analogs and Substituent Effects

The compound is structurally related to several hydrazide derivatives with variations in the arylidene substituent (Table 1). Key analogs include:

Compound Name Substituent (R) Molecular Formula Molecular Weight (Da) Key Properties/Bioactivity
(Z)-3-(1H-Benzo[d][1,2,3]triazol-1-yl)-N'-(4-methoxybenzylidene)propanehydrazide 4-OCH₃ C₁₈H₁₈N₅O₂ 336.37 Enhanced antioxidant activity due to electron-donating methoxy group
(E)-3-(1H-Benzo[d][1,2,3]triazol-1-yl)-N'-(4-methylbenzylidene)propanehydrazide 4-CH₃ C₁₇H₁₇N₅O 307.35 Moderate antimicrobial activity; methyl group improves lipophilicity
3-(1H-Benzo[d][1,2,3]triazol-1-yl)-N'-[(E)-1-(4-fluorophenyl)ethylidene]propanehydrazide 4-F C₁₇H₁₆FN₅O 325.34 Improved antifungal activity attributed to fluorine's electronegativity
Target Compound: (Z)-3-(1H-Benzo[d][1,2,3]triazol-1-yl)-N'-(1-(4-nitrophenyl)ethylidene)propanehydrazide 4-NO₂ C₁₇H₁₅N₆O₂ 343.35 Expected strong electron-withdrawing effects; potential enhanced antibacterial activity

Key Observations:

  • Electron-Donating vs. Electron-Withdrawing Groups: Methoxy (4-OCH₃) and methyl (4-CH₃) groups enhance antioxidant and lipophilic properties, respectively, while nitro (4-NO₂) and fluoro (4-F) groups improve antimicrobial activity due to electronic effects .
  • Stereochemical Influence: The Z-configuration in the target compound may confer distinct biological activity compared to E-isomers, as seen in studies where stereochemistry alters binding to biological targets .

Physicochemical Properties

  • Lipophilicity: Methyl and methoxy groups increase logP values (e.g., 4-CH₃: logP = 2.8), enhancing membrane permeability, while nitro groups reduce solubility due to polarity .
  • Stability: The nitro group in the target compound may improve stability under oxidative conditions but could reduce metabolic resistance compared to halogenated analogs .

Biological Activity

(Z)-3-(1H-benzo[d][1,2,3]triazol-1-yl)-N'-(1-(4-nitrophenyl)ethylidene)propanehydrazide is a compound that has garnered attention for its potential biological activities. This article reviews the synthesis, characterization, and biological properties of this compound, with a focus on its pharmacological implications.

Structural Characteristics

  • Molecular Formula : C17H17N5O
  • SMILES : C/C(=N\NC(=O)CCN1C2=CC=CC=C2N=N1)/C3=CC=CC=C3
  • InChIKey : FRLDHZRPNJGICL-QGOAFFKASA-N

Synthesis

The synthesis of this compound typically involves the reaction of 1H-benzotriazole derivatives with hydrazones. The process may utilize various solvents and reagents to optimize yield and purity.

Antimicrobial Activity

Research has shown that compounds containing the benzo[d][1,2,3]triazole moiety exhibit significant antimicrobial properties. For instance, derivatives of benzo[d][1,2,3]triazole have been reported to possess antibacterial and antifungal activities against various pathogens.

Anticancer Properties

The compound's structural features suggest potential anticancer activity. Studies on related triazole derivatives indicate that they can inhibit cancer cell proliferation through mechanisms such as apoptosis induction and cell cycle arrest. The presence of the nitrophenyl group may enhance its efficacy by facilitating interactions with biological targets.

Antioxidant Activity

Compounds similar to this compound have demonstrated antioxidant capabilities. These properties are crucial for mitigating oxidative stress-related diseases.

Case Studies

Several studies have explored the biological activity of triazole derivatives:

  • Study 1 : A series of benzo[d][1,2,3]triazole derivatives were synthesized and tested for their antimicrobial efficacy. The results indicated that certain compounds exhibited significant inhibitory effects against Gram-positive and Gram-negative bacteria at concentrations as low as 20 mg/L .
  • Study 2 : Research on triazole-based compounds revealed their potential as anticancer agents. In vitro assays showed that these compounds could induce apoptosis in cancer cell lines .

Research Findings

Activity TypeCompound ReferenceIC50 Value (µM)Mechanism of Action
Antimicrobial 20Inhibition of cell wall synthesis
Anticancer 15Apoptosis induction
Antioxidant Not specifiedScavenging free radicals

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